![molecular formula C15H8N4OS2 B15283181 3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283181.png)
3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique fusion of benzofuran, thiophene, and triazolothiadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and avoids the use of harsh reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and process optimization would likely be applied to scale up the laboratory synthesis. This would involve optimizing reaction conditions to maximize yield and minimize waste, potentially using continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzofuran or thiophene rings.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Similar in structure but lacks the benzofuran moiety.
Triazolo[1,5-a]pyrimidine: Contains a triazole ring fused with a pyrimidine ring instead of a thiadiazole ring.
Triazolo[3,4-b][1,3,4]thiadiazine: Similar but with a different arrangement of the triazole and thiadiazole rings.
Uniqueness
3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of benzofuran, thiophene, and triazolothiadiazole moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H8N4OS2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8N4OS2/c1-2-5-10-9(4-1)8-11(20-10)13-16-17-15-19(13)18-14(22-15)12-6-3-7-21-12/h1-8H |
InChI-Schlüssel |
GWXZQIQHZMLDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


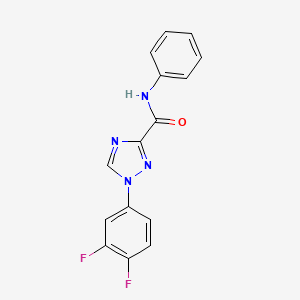
![4-(2-fluorobenzoyl)-2,2-bis(trifluoromethyl)-3,4-dihydro-2H-pyrido[1,2-b][1,2,4]triazine](/img/structure/B15283105.png)
![8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline](/img/structure/B15283111.png)
![3-Methoxybenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283112.png)
![1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15283118.png)
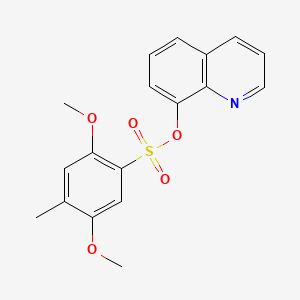
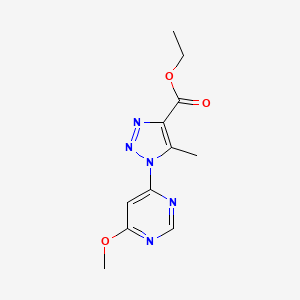
![N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide](/img/structure/B15283144.png)
![2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283148.png)
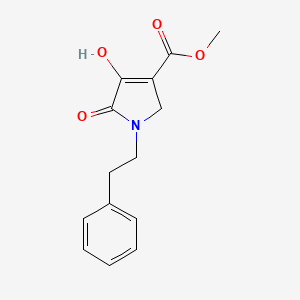
![N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B15283157.png)
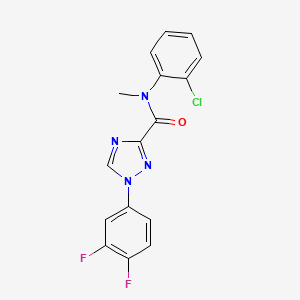
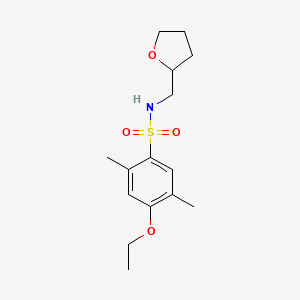
![N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B15283188.png)
